An In-Depth Technical Guide to Bis(2-(di-tert-butylphosphino)ethyl)amine Hydrochloride: Properties and Applications
An In-Depth Technical Guide to Bis(2-(di-tert-butylphosphino)ethyl)amine Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Bulky Phosphine Ligands in Modern Chemistry
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the development of sophisticated catalysts is paramount for achieving efficient and selective molecular transformations.[1] Among the array of tools available to the contemporary chemist, phosphine ligands have established an indispensable role in transition-metal-catalyzed reactions.[1] Their ability to fine-tune the electronic and steric properties of a metal center allows for remarkable control over catalytic activity and selectivity.
This guide focuses on a specific, yet highly significant, member of the bulky, electron-rich phosphine ligand family: Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride. This compound, a pincer-type ligand precursor, offers a unique combination of steric bulk from the tert-butyl groups and the potential for tridentate coordination through the two phosphorus atoms and the central nitrogen. Its hydrochloride salt form enhances its stability, making it a more practical and handleable reagent in a laboratory setting compared to the air-sensitive free amine.
This document will provide a comprehensive overview of the known physical and chemical properties of Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride, drawing on available data and analogous compounds. It will also delve into its synthesis, reactivity, and potential applications, particularly in the context of drug discovery and development, where the construction of complex molecular architectures is a daily challenge.
Part 1: Core Physical and Chemical Properties
Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride is a white solid at room temperature.[2][3] The hydrochloride form offers enhanced stability, particularly against oxidation, a common degradation pathway for electron-rich phosphines.[4][5]
Structural and Molecular Data
| Property | Value | Source |
| Chemical Name | Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride | [2][3] |
| Synonyms | HN(CH₂CH₂P(t-Bu)₂)₂·HCl | N/A |
| CAS Number | 1326805-03-1 | [2][3] |
| Molecular Formula | C₂₀H₄₆ClNP₂ | [2][3] |
| Molecular Weight | 397.99 g/mol | [3] |
| Appearance | Solid | [2][3] |
Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Dichloromethane | Soluble | A polar aprotic solvent that is generally effective for dissolving organometallic and coordination compounds. |
| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic salts. |
| Methanol | Soluble | The polarity and hydrogen-bonding capability of methanol should facilitate the dissolution of the hydrochloride salt. |
| Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | While the free amine is often sold in a THF solution, the ionic nature of the hydrochloride salt may reduce its solubility compared to the parent amine. |
| Water | Sparingly Soluble with potential reaction | The parent amine is insoluble in water.[2] The hydrochloride salt may have some aqueous solubility, but hydrolysis of the P-C bonds or other reactions could occur over time. |
| Toluene | Sparingly Soluble | A nonpolar solvent, less likely to effectively solvate the ionic hydrochloride salt. |
| Hexanes | Insoluble | A nonpolar solvent, not expected to dissolve the ionic compound. |
This table is based on general chemical principles and data for analogous compounds. Experimental verification is recommended.
Thermal Stability
Phosphonium salts are generally known to have significantly higher thermal stability compared to their corresponding free phosphines.[8][9][10][11] The thermal stability of phosphonium chlorides can be influenced by factors such as the nature of the substituents on the phosphorus atom and the presence of impurities.[9][11] While a specific decomposition temperature for Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride is not documented, it is expected to be a high-melting solid with good thermal stability under inert conditions.
Part 2: Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride. The following sections outline the expected spectroscopic signatures based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organophosphorus compounds.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl backbone and the tert-butyl groups. The protonation of the central amine will influence the chemical shifts of the adjacent methylene protons. The N-H proton itself may be observable as a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the inequivalent carbon atoms in the molecule. The large tert-butyl groups will show characteristic resonances.
³¹P NMR: Phosphorus-31 NMR is particularly informative for this class of compounds.[5][12] A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, indicative of the two equivalent phosphorus atoms. The chemical shift will be influenced by the electronic environment around the phosphorus atoms. For tertiary phosphines, the chemical shift can vary over a wide range.[13] Protonation of the amine is not expected to cause a dramatic shift in the ³¹P signal compared to the free amine.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
-
N-H Stretch: The most indicative feature for the hydrochloride salt will be the presence of N-H stretching vibrations. For secondary amine salts, these typically appear as broad bands in the region of 2800-2000 cm⁻¹.[8][10][11][14]
-
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and tert-butyl groups will be observed in the 3000-2850 cm⁻¹ region.
-
N-H Bend: An N-H bending vibration may be observed around 1620-1560 cm⁻¹.[14]
-
C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ range.[15]
Part 3: Synthesis and Reactivity
Proposed Synthesis Workflow
The synthesis of Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride can be envisioned through a multi-step process, culminating in the protonation of the parent amine.
Figure 1: Proposed synthetic workflow for Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride.
Step-by-Step Methodology (Proposed):
-
Formation of Lithium di-tert-butylphosphide: In an inert atmosphere (e.g., argon or nitrogen), di-tert-butylphosphine is dissolved in an anhydrous aprotic solvent such as hexane. The solution is cooled to a low temperature (e.g., -78 °C), and a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred to ensure complete formation of the lithium di-tert-butylphosphide suspension.
-
Synthesis of the Parent Amine: To a separate flask containing 2-chloro-N,N-di(trimethylsilyl)ethylamine in an anhydrous solvent, the freshly prepared lithium di-tert-butylphosphide suspension is added. The reaction is stirred, potentially with heating, to drive the substitution reaction to completion.
-
Hydrolysis and Work-up: After the reaction, the mixture is carefully quenched with deionized water and an acidic solution (e.g., H₂SO₄) to hydrolyze the silyl groups. A basic solution (e.g., NaOH) is then added to neutralize the acid and deprotonate the ammonium salt. The aqueous layer is extracted with an organic solvent (e.g., hexane), and the combined organic layers are dried and concentrated to yield the crude parent amine. Purification can be achieved by vacuum distillation.
-
Formation of the Hydrochloride Salt: The purified parent amine is dissolved in an anhydrous organic solvent (e.g., diethyl ether). A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt is expected to precipitate from the solution. The solid product is then collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried under vacuum.
Chemical Reactivity and Stability
The hydrochloride salt of Bis(2-(di-tert-butylphosphino)ethyl)amine is significantly more stable to air oxidation than the free amine.[4][5] This is a key practical advantage, as the free, electron-rich phosphine is susceptible to oxidation to the corresponding phosphine oxide. The salt can be stored for extended periods under an inert atmosphere without significant degradation.
The free amine can be readily generated in situ by the addition of a non-nucleophilic base, such as triethylamine or a stronger base like an alkali metal bis(trimethylsilyl)amide, to a suspension or solution of the hydrochloride salt. This allows for the convenient use of the air-stable salt as a precursor for the air-sensitive ligand in catalytic reactions.
Part 4: Applications in Drug Development and Catalysis
The utility of Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride in drug development stems from its role as a precursor to a highly effective "PNP" pincer ligand. Bulky, electron-rich phosphine ligands are crucial for a variety of transition-metal-catalyzed cross-coupling reactions that are fundamental to the synthesis of active pharmaceutical ingredients (APIs).[1][16]
Figure 2: Conceptual workflow illustrating the role of the ligand in a generic palladium-catalyzed cross-coupling reaction.
Key Catalytic Applications
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide. Bulky phosphine ligands are known to enhance the efficiency of this reaction, particularly with challenging substrates like aryl chlorides.
-
Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds. Electron-rich phosphine ligands facilitate the coupling of amines with aryl halides.
-
Heck Coupling: This reaction forms a substituted alkene from an aryl halide and an alkene. The choice of phosphine ligand is critical for controlling the regioselectivity and efficiency of the reaction.
The steric bulk provided by the di-tert-butylphosphino groups in the ligand derived from the title compound can promote the formation of highly reactive, low-coordinate metal complexes, which are often key to achieving high catalytic turnover numbers and accommodating sterically demanding substrates. The central amine functionality can also play a role in the catalytic cycle, either by coordinating to the metal center to form a pincer complex or by acting as an internal base.
Conclusion
Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its enhanced air stability compared to the parent free amine makes it a more practical and user-friendly source for a bulky, electron-rich PNP pincer-type ligand. The unique combination of steric and electronic properties imparted by this ligand can lead to highly active and selective catalysts for a range of important synthetic transformations. While a complete experimental dataset for the hydrochloride salt is still emerging, the information presented in this guide, based on available data and established chemical principles, provides a solid foundation for its effective use in the laboratory. As the demand for more efficient and selective synthetic methods continues to grow, the importance of well-designed ligands and their precursors, such as Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride, will undoubtedly increase.
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